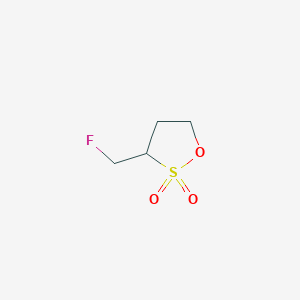

3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione

Beschreibung

3-(Fluoromethyl)-1,2λ⁶-oxathiolane-2,2-dione is a fluorinated heterocyclic compound characterized by a five-membered oxathiolane ring system with a sulfone group (S=O) and a fluoromethyl substituent. The presence of both fluorine and the sulfone group imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its reactivity is influenced by the electron-withdrawing sulfone moiety and the polar C–F bond, which may enhance stability and modulate intermolecular interactions .

Eigenschaften

CAS-Nummer |

652143-76-5 |

|---|---|

Molekularformel |

C4H7FO3S |

Molekulargewicht |

154.16 g/mol |

IUPAC-Name |

3-(fluoromethyl)oxathiolane 2,2-dioxide |

InChI |

InChI=1S/C4H7FO3S/c5-3-4-1-2-8-9(4,6)7/h4H,1-3H2 |

InChI-Schlüssel |

MBIZIWFHKKOSRZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1COS(=O)(=O)C1CF |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione typically involves the introduction of a fluoromethyl group into an oxathiolane ring. One common method involves the reaction of a suitable oxathiolane precursor with a fluorinating agent under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced fluorinating agents and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxathiolane ring to other sulfur-containing compounds.

Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of advanced materials and as a precursor for other fluorinated compounds.

Wirkmechanismus

The mechanism of action of 3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The oxathiolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, a comparative analysis with analogous heterocyclic diones and fluorinated derivatives is provided below.

Table 1: Structural and Functional Comparison

Key Findings :

Ring System Effects: The oxathiolane ring in the target compound introduces sulfur-based electronic effects (e.g., sulfone-induced electron deficiency), distinct from nitrogen-containing oxazolidine derivatives (e.g., 1-oxazolidine-2,4-diones), which exhibit basicity and hydrogen-bonding capacity . Cyclobutene/cyclobutane diones (e.g., 3,4-diethoxy-3-cyclobutene-1,2-dione) feature conjugated carbonyl systems, enabling Diels-Alder reactivity, absent in the non-aromatic oxathiolane system .

Fluorine vs. Alkoxy Substituents :

- The fluoromethyl group in the target compound enhances electrophilicity at the adjacent carbon, favoring nucleophilic substitution reactions. In contrast, methoxy/ethoxy substituents in cyclobutene diones act as electron-donating groups, stabilizing the ring system .

Synthetic Utility: 1-Oxazolidine-2,4-diones are frequently used in antibiotic synthesis (e.g., linezolid analogs), whereas the target compound’s sulfone group may facilitate sulfonylation reactions in polymer or drug design .

Biologische Aktivität

3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione is a heterocyclic compound with potential biological activity that has garnered attention in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

The biological activity of 3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione is primarily attributed to its interactions with various enzymes and receptors. The fluoromethyl group enhances the compound's ability to form hydrogen bonds and engage in electrostatic interactions with target proteins. These interactions can modulate enzymatic activity, potentially leading to therapeutic effects.

Key Mechanisms Include:

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Receptor Binding : It may bind to various receptors, altering their function and affecting cellular signaling pathways.

Biological Activity Studies

Research on the biological activity of 3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione has revealed promising results in several areas:

Antimicrobial Activity

Studies indicate that compounds within the oxathiolane class exhibit antimicrobial properties. For instance:

- In vitro studies have shown that related compounds can inhibit bacterial growth, suggesting that 3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione may possess similar properties.

Anticancer Potential

Preliminary research suggests potential anticancer activity:

- Case Study : A study involving cell lines demonstrated that related oxathiolane derivatives inhibited cancer cell proliferation through apoptosis induction.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth in vitro | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Interaction | Modulation of enzymatic activity observed |

Case Studies and Research Findings

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry explored various oxathiolane derivatives' effects on bacterial strains. Results indicated significant inhibition rates for specific strains when treated with fluorinated analogs.

- Anticancer Research : A recent publication highlighted the effects of oxathiolane derivatives on breast cancer cells. The study found that treatment led to reduced cell viability and increased markers for apoptosis.

- Mechanistic Insights : Research into the binding affinities of 3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione with target enzymes revealed a strong correlation between structural modifications and biological activity.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.